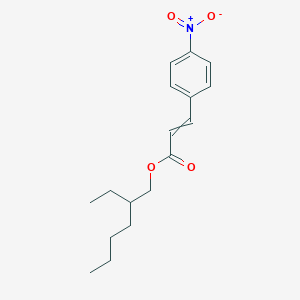
2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C17H23NO4. It is a derivative of prop-2-enoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethylhexyl group, and the hydrogen atom of the phenyl group is substituted with a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 3-(4-nitrophenyl)prop-2-enoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is obtained through distillation and purification steps to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Reduction: 2-Ethylhexyl 3-(4-aminophenyl)prop-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylhexyl 3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl 3
Propriétés
Numéro CAS |
150668-31-8 |
|---|---|
Formule moléculaire |
C17H23NO4 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-ethylhexyl 3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H23NO4/c1-3-5-6-14(4-2)13-22-17(19)12-9-15-7-10-16(11-8-15)18(20)21/h7-12,14H,3-6,13H2,1-2H3 |
Clé InChI |
TYFVBNSLMWINAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


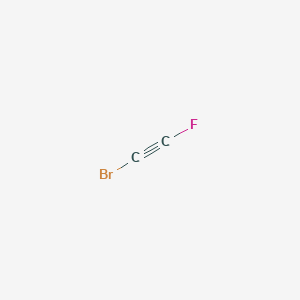

![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)
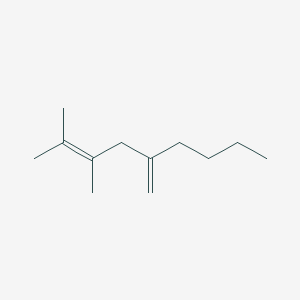
![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
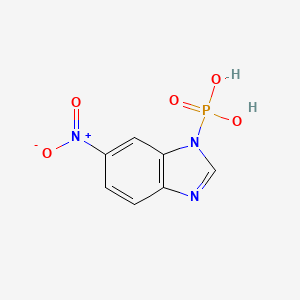
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
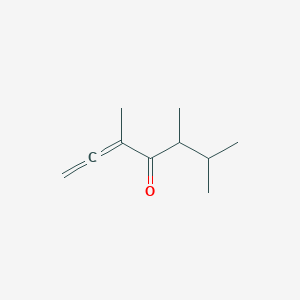
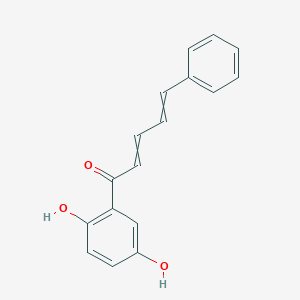
![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
